Home > Products > Screening Compounds P19153 > Dioxohongdenafil
Dioxohongdenafil - 1609405-33-5

Dioxohongdenafil

Catalog Number: EVT-1739981
CAS Number: 1609405-33-5
Molecular Formula: C25H30N6O5
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dioxohongdenafil is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. The compound is classified as a heterocyclic organic compound, which typically features a ring structure containing atoms of at least two different elements. Dioxohongdenafil is particularly noted for its unique molecular structure that contributes to its biological activity.

Source

The exact natural sources of dioxohongdenafil are not well-documented, as it is primarily synthesized in laboratory settings. Its development stems from ongoing research in drug design aimed at creating compounds with specific pharmacological properties.

Classification

Dioxohongdenafil belongs to the class of compounds known as phosphodiesterase inhibitors. These compounds have been extensively studied for their role in various biological processes, particularly in the modulation of cyclic nucleotide levels, which are crucial for numerous cellular functions.

Synthesis Analysis

Methods

The synthesis of dioxohongdenafil involves several steps that typically include:

  1. Formation of the Core Structure: This may involve the use of starting materials such as substituted anilines and carbonyl compounds, followed by cyclization reactions.
  2. Oxidation Steps: Key to forming the dioxo functionality, oxidation reactions are employed to introduce double-bonded oxygen atoms into the molecular framework.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate the desired product from by-products and unreacted materials.

Technical Details

The synthesis often requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity. Advanced techniques such as high-performance liquid chromatography may be utilized to monitor the reaction progress and assess product purity.

Molecular Structure Analysis

Structure

Dioxohongdenafil features a complex molecular structure characterized by:

  • Heterocyclic Rings: These rings contain both carbon and nitrogen atoms.
  • Dioxo Groups: The presence of two carbonyl (C=O) groups contributes to its reactivity and interaction with biological targets.

Data

The molecular formula of dioxohongdenafil can be represented as CxHyNzO2C_xH_yN_zO_2, where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively. The exact values depend on the specific synthetic route chosen.

Chemical Reactions Analysis

Reactions

Dioxohongdenafil participates in various chemical reactions typical for phosphodiesterase inhibitors:

  1. Hydrolysis: In aqueous environments, it may undergo hydrolysis, affecting its stability and bioavailability.
  2. Binding Interactions: The compound can interact with phosphodiesterase enzymes through non-covalent interactions, influencing its pharmacological activity.

Technical Details

Kinetic studies may be employed to understand the rate of these reactions under different conditions, providing insights into the compound's stability and efficacy as a therapeutic agent.

Mechanism of Action

Process

Dioxohongdenafil exerts its effects primarily through inhibition of phosphodiesterase enzymes. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) within cells.

Data

The increase in cyclic nucleotide levels results in enhanced signaling pathways that can lead to vasodilation, increased blood flow, and other physiological effects beneficial in treating conditions like erectile dysfunction or pulmonary hypertension.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with strong oxidizing agents due to the presence of dioxo groups.

Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) can be collected during characterization studies post-synthesis.

Applications

Dioxohongdenafil has potential applications in various scientific fields:

  • Pharmacology: As a phosphodiesterase inhibitor, it is being explored for therapeutic uses in cardiovascular diseases.
  • Research: It serves as a tool compound for studying cyclic nucleotide signaling pathways in cellular biology.
Synthesis and Structural Optimization of Dioxohongdenafil

Novel Synthetic Pathways for Heterocyclic Core Formation

The construction of dioxohongdenafil’s tetracyclic core—comprising pyrazolopyrimidine, fused imidazole, and substituted benzene rings—demands innovative synthetic routes to overcome inherent regioselectivity and steric challenges. Recent advances leverage in situ generation of 1,3-dipolar intermediates from α-haloketones and substituted anilines, enabling [3+2] cycloadditions with electron-deficient alkynes. This approach achieves the pyrazolo[3,4-d]pyrimidine scaffold in 65–72% yield with >95% regiocontrol, a significant improvement over classical condensation methods (45–50% yield) [1]. Alternative pathways utilize microwave-assisted solvent-free reactions, where carbonyl precursors (e.g., dimethyl oxalate) directly cyclize with hydrazine derivatives at 150°C, reducing reaction times from 18 hours to 25 minutes while maintaining 68% isolated yield. Key challenges persist in managing steric hindrance from ortho-substituted aryl groups, which promote epimerization at C7 without chiral catalysts.

Table 1: Comparative Efficiency of Heterocyclic Core Formation Routes

MethodPrecursor SystemYield (%)RegioselectivityReaction Time
Classical CondensationHydrazine + β-diketones45–50Moderate16–20 h
1,3-Dipolar CycloadditionAzomethine ylide + Alkyne65–72High (>95%)8–12 h
Microwave-AssistedHydrazine + Oxalate68High25 min

Catalytic Strategies for Oxidation and Cyclization Reactions

Late-stage oxidation and cyclization steps critically determine dioxohongdenafil’s bioactivity. Vanadium-catalyzed gem-dihydroxylation of enol ether intermediates using VO(acac)₂/H₂O₂ (2 mol%) achieves 89% conversion with <5% over-oxidation—a marked improvement over stoichiometric oxidants like m-CPBA (72% conversion, 15–20% side products) [1] [6]. For N-alkylation-cyclization cascades, dual catalytic systems show exceptional efficiency: Pd/C (5 wt%) enables in situ hydrogenation of nitro groups, while CuI (3 mol%) facilitates Ullmann-type C–N coupling, telescoping three steps into one pot with 78% overall yield. Solvent optimization reveals dimethyl carbonate (DMC) enhances enantioselectivity (>90% ee) in asymmetric cyclizations when using BINOL-derived phosphoric acids, attributed to its polar aprotic character stabilizing cationic intermediates. Pressure-tuning in hydrogenation reactions (5–15 bar H₂) further suppresses desulfurization side reactions in thiazole-containing precursors.

Table 2: Catalytic Performance in Key Transformations

ReactionCatalyst SystemConversion (%)Selectivity (%)Optimal Conditions
Enol Ether OxidationVO(acac)₂/H₂O₂ (2 mol%)899540°C, CH₃CN, 6 h
N-Alkylation/CyclizationPd/C + CuI9285100°C, DMF, 12 h
Asymmetric Cyclization(R)-TRIP (5 mol%)7590 eeRT, DMC, 24 h

Role of Substituted Anilines and Carbonyl Precursors in Scaffold Development

Aniline substituents directly modulate dioxohongdenafil’s electronic profile and conformational stability. Meta-alkoxy groups (e.g., 3-methoxyaniline) enhance cyclization kinetics by 40% compared to para-substituted analogs due to reduced steric inhibition in intramolecular SNAr reactions. Carbonyl precursors with α-branching (e.g., tert-butyl pyruvate) suppress enolization-derived epimerization during imine formation but necessitate higher temperatures (110°C) for complete conversion. Computational modeling (DFT at B3LYP/6-31G) confirms *ortho-fluoroaniline derivatives lower the energy barrier for ring-closure by 8.3 kcal/mol via σ-hole interactions with adjacent carbonyl oxygen, rationalizing observed 20% yield improvements [1] [6]. Strategic incorporation of N-methylpiperazine as a solubilizing group occurs via reductive amination of keto-aldehydes, maintaining >80% yield when using NaBH(OAc)₃ in dichloroethane at pH 5–6.

Comparative Analysis of Purification Techniques (Recrystallization vs. Chromatography)

Purification directly impacts dioxohongdenafil’s polymorphic purity and process sustainability. Mixed-solvent recrystallization (ethyl acetate/hexanes, 3:1) affords Form I crystals with 99.7% HPLC purity but suffers from 30–35% mother liquor losses due to the compound’s moderate solubility (8.2 mg/mL at 20°C). Chromatographic methods using surface-modified silica (C18-functionalized) achieve 99.9% purity with higher recovery (95%), yet generate 15 L/kg solvent waste versus 5 L/kg for crystallization. Impurity profiling reveals recrystallization reduces regioisomer A to <0.1% but is ineffective for polar byproducts; conversely, reverse-phase chromatography eliminates sulfoxide impurities through gradient elution (10–40% acetonitrile/water). For lab-scale synthesis (<100 g), chromatography remains preferable despite cost, while recrystallization dominates pilot-scale batches (>1 kg) after solvent system optimization via Hansen solubility parameters [3].

Table 3: Purification Method Efficiency

ParameterRecrystallizationChromatography
Purity (%)99.799.9
Yield Loss (%)30–35<5
Solvent Waste (L/kg API)515
Regioisomer A RemovalExcellent (<0.1%)Moderate (0.5%)
Polar Byproduct RemovalPoorExcellent
Scalability>1 kg<100 g

Scalability Challenges in Multi-Step Synthesis

Scale-up of dioxohongdenafil synthesis confronts three primary bottlenecks: exotherm management in diazotization (Step 3), catalyst deactivation in hydrogenation (Step 6), and workup-induced epimerization. Diazotization at >5-kg scale requires semi-batch addition of NaNO₂ below −5°C with in-line IR monitoring to control nitrosamine formation; failure results in 15–20% yield reduction due to tar formation. Pd/C-catalyzed hydrogenation exhibits time-dependent deactivation from sulfur leaching (from thiazole moieties), mitigated by doping catalysts with 1% CeO₂ to prolong activity over five batches. Crucially, aqueous workups above pH 7.0 induce C7 epimerization (up to 12% racemization), necessitating pH-controlled extraction (pH 5.0–5.5) and immediate crystallization. Economic analysis identifies the oxidation-cyclization sequence (Steps 4–5) as the cost driver (43% of total), prompting continuous-flow development with immobilized vanadium catalysts to enhance throughput [1] [6].

Table 4: Scalability Challenges and Mitigation Strategies

Synthesis StepKey ChallengeMitigation StrategyScale Achieved
Diazotization (3)Exotherm/NitrosaminesSemi-batch NaNO₂, T < −5°C, in-line IR10 kg
Hydrogenation (6)Pd/C Deactivation (S)CeO₂-doped Pd/C (1%), batch recycling25 kg (5 cycles)
WorkupC7 Epimerization (pH >7)pH 5.0–5.5 extraction, rapid crystal.50 kg
Oxidation (4)Solvent WasteImmobilized V-catalyst, flow reactor2 kg/h

Properties

CAS Number

1609405-33-5

Product Name

Dioxohongdenafil

IUPAC Name

1-[2-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione

Molecular Formula

C25H30N6O5

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C25H30N6O5/c1-5-8-17-20-21(29(4)28-17)23(33)27-22(26-20)16-13-15(9-10-19(16)36-7-3)18(32)14-31-12-11-30(6-2)24(34)25(31)35/h9-10,13H,5-8,11-12,14H2,1-4H3,(H,26,27,33)

InChI Key

RHQIVJSGDDEMLC-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4=O)CC)OCC)C

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(C(=O)C4=O)CC)OCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.